(R)-4-methoxybutan-2-amine
Description
(R)-4-methoxybutan-2-amine is a chiral primary amine characterized by a four-carbon butane backbone with a methoxy (-OCH₃) group at the fourth carbon and an amine (-NH₂) group at the second carbon. The stereocenter at the second carbon confers the (R)-configuration, which is critical for its interactions in enantioselective reactions or biological systems.
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2R)-4-methoxybutan-2-amine |
InChI |
InChI=1S/C5H13NO/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3/t5-/m1/s1 |
InChI Key |
GASMMXGMCKCSJL-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CCOC)N |
Canonical SMILES |
CC(CCOC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
- Branching vs. Linearity: The methyl-substituted analogs (C₆H₁₅NO) exhibit branching at C2 or C3, increasing steric hindrance and altering reactivity compared to the linear this compound .
- Chirality : Only this compound and (R)-4-phenylbutan-2-amine have defined stereochemistry, which is absent in the methyl-substituted analogs .
- The phenyl group in (R)-4-phenylbutan-2-amine introduces aromaticity and lipophilicity, favoring interactions with hydrophobic environments .
Physicochemical and Functional Differences
Table 2: Hypothetical Property Comparisons
Analysis :
- Boiling Points : Branching in 4-methoxy-2-methylbutan-2-amine reduces intermolecular forces, likely lowering its boiling point compared to the linear this compound . The phenyl analog’s higher molecular weight and aromaticity suggest elevated boiling points .
- Solubility : The tertiary amine in 4-methoxy-2-methylbutan-2-amine reduces hydrogen-bonding capacity, decreasing water solubility. In contrast, this compound’s primary amine and polar methoxy group enhance solubility.
- Lipophilicity : The phenyl group drastically increases LogP in (R)-4-phenylbutan-2-amine, making it more membrane-permeable but less water-soluble .
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